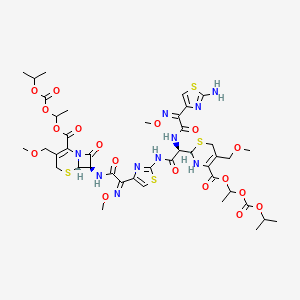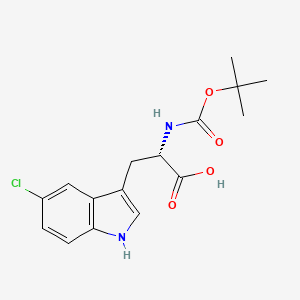
5-Pahsa
Übersicht
Beschreibung
5-Pahsa, also known as 5-(palmitoyloxy)octadecanoic acid, is a type of fatty acid ester of hydroxy fatty acids (FAHFA). It is synthesized in vivo in both mice and humans and is regulated by fasting and high-fat feeding . It is the most abundant form of FAHFA identified in the adipose tissue of glucose-tolerant AG4OX mice . It has been associated with anti-diabetic potential .
Synthesis Analysis
This compound is synthesized in vivo in both mice and humans and is regulated by fasting and high-fat feeding . It is also synthesized in vitro in differentiated adipocytes . The synthesis of this compound appears to involve the incorporation of isotope-labeled FAHFAs into FAHFA-TGs .Molecular Structure Analysis
The molecular formula of this compound is C34H66O4 . It is a FAHFA in which palmitic acid is esterified at the 5th carbon of hydroxy stearic acid .Chemical Reactions Analysis
This compound is incorporated into FAHFA-TGs when added to differentiated adipocytes, implying the existence of enzymes and metabolic pathways capable of synthesizing these lipids . Induction of lipolysis in adipocytes is associated with marked increases in nonesterified FAHFA levels, demonstrating that FAHFA-TGs breakdown is a regulator of cellular FAHFA levels .Physical And Chemical Properties Analysis
The molecular formula of this compound is C34H66O4, and its molecular weight is 538.9 . It is soluble in DMF, DMSO, and Ethanol .Wissenschaftliche Forschungsanwendungen
Behandlung von Diabetes
5-Pahsa hat sich als potenzielles Therapeutikum zur Behandlung von Diabetes gezeigt . Vorläufige Studien mit einem neu entwickelten, voll funktionsfähigen Islet-on-a-Chip-Modell haben gezeigt, dass this compound die Zellproliferation und die Insulinausschüttung steigern kann . Dies deutet darauf hin, dass this compound verwendet werden könnte, um die Funktion der insulinsekretierenden β-Zellen in der Bauchspeicheldrüse zu verbessern .
Management von Fettleibigkeit
Untersuchungen haben gezeigt, dass this compound eine Rolle bei der Behandlung von Fettleibigkeit spielen kann . Es wurde festgestellt, dass es die adaptive metabolische Reaktion von weißem Fettgewebe (WAT) auf Kälteexposition bei Mäusen stimuliert . Dies deutet darauf hin, dass this compound möglicherweise verwendet werden könnte, um den Energieverbrauch des Körpers zu steigern und so bei der Gewichtskontrolle zu helfen .
Lipidstoffwechsel
Es wurde festgestellt, dass this compound den Lipidstoffwechsel im Körper reguliert . Es wurde gezeigt, dass es den Triacylglycerol (TAG)/Fettsäure (FA)-Kreislauf in WAT stimuliert und sowohl die Lipogenese als auch die Lipolyse beeinflusst . Dies deutet darauf hin, dass this compound möglicherweise verwendet werden könnte, um den Lipidspiegel im Körper zu regulieren .
Glukosestoffwechsel
Es wurde festgestellt, dass this compound Adipozyten für den Glukosestoffwechsel vorbereitet
Wirkmechanismus
Target of Action
5-PAHSA, an endogenous fatty acid, primarily targets adipocytes and hepatocytes . It interacts with these cells to modulate glucose and lipid metabolism . It also signals through GPR-120, a receptor involved in insulin signaling .
Mode of Action
This compound enhances insulin-stimulated glucose uptake in adipocytes and hepatocytes . It stimulates the secretion of insulin and GLP-1, hormones that play crucial roles in glucose homeostasis . Furthermore, this compound impacts lipogenesis and lipolysis, altering adipocyte lipolytic products through selective FA re-esterification .
Biochemical Pathways
This compound affects several biochemical pathways. It potentiates the effects of cold exposure and stimulates triacylglycerol (TAG)/fatty acid (FA) cycling in white adipose tissue (WAT) through impacting lipogenesis and lipolysis . It also inhibits the AMPK signaling pathway and promotes nuclear factor-kappa-B (NF-κB) mediated inflammation under high glucose conditions .
Pharmacokinetics
It’s known that this compound is regulated by adipose triglyceride lipase . More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
This compound has been found to increase insulin sensitivity and have anti-inflammatory effects . Under high glucose conditions, these positive effects are abolished .
Action Environment
The efficacy and stability of this compound are influenced by environmental factors such as glucose concentration. High glucose concentrations impair this compound action by inhibiting the AMPK signaling pathway and promoting NF-κB mediated inflammation . Therefore, the metabolic status of the individual and the glucose concentration in the environment significantly impact the action of this compound .
Safety and Hazards
Eigenschaften
IUPAC Name |
5-hexadecanoyloxyoctadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H66O4/c1-3-5-7-9-11-13-15-16-18-20-22-24-26-31-34(37)38-32(29-27-30-33(35)36)28-25-23-21-19-17-14-12-10-8-6-4-2/h32H,3-31H2,1-2H3,(H,35,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGKCWKQYJQHJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCCCC)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H66O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901277043 | |
| Record name | 5-[(1-Oxohexadecyl)oxy]octadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901277043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | FAHFA(16:0/5-O-18:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0112107 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
1481636-41-2 | |
| Record name | 5-[(1-Oxohexadecyl)oxy]octadecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1481636-41-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(1-Oxohexadecyl)oxy]octadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901277043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FAHFA(16:0/5-O-18:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0112107 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(3S)-3-{[(Benzyloxy)carbonyl]amino}-4-tert-butoxy-4-oxobutanoic acid Dicyclohexylamine Sa](/img/structure/B570154.png)
![Tert-butyl N-[[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]carbamoyl-[(2S,3S)-2-phenylmethoxypentan-3-yl]amino]carbamate](/img/structure/B570156.png)







